S18-000003

Description

Properties

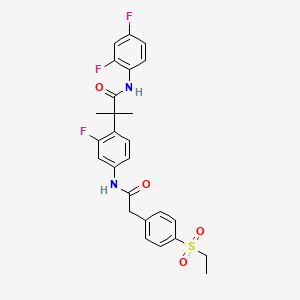

IUPAC Name |

N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N2O4S/c1-4-36(34,35)19-9-5-16(6-10-19)13-24(32)30-18-8-11-20(21(28)15-18)26(2,3)25(33)31-23-12-7-17(27)14-22(23)29/h5-12,14-15H,4,13H2,1-3H3,(H,30,32)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUAIKQCQQBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C(C)(C)C(=O)NC3=C(C=C(C=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S18-000003: A Technical Guide to its Mechanism of Action as a RORγt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S18-000003 is a potent, selective, and orally active inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are key mediators of inflammation in several autoimmune diseases.[3][4][5] By inhibiting RORγt, this compound effectively suppresses the Th17 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This targeted mechanism of action makes this compound a promising therapeutic candidate for Th17-mediated autoimmune disorders such as psoriasis.[2][6] This document provides an in-depth overview of the mechanism of action of this compound, including its in vitro and in vivo pharmacology, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: RORγt Inhibition

This compound exerts its therapeutic effects by directly binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity.[4] This prevents the recruitment of co-activators necessary for the expression of RORγt target genes, which are essential for Th17 cell differentiation and the production of IL-17.[6]

RORγt Signaling Pathway and Point of Intervention

The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, including TGF-β, IL-6, and IL-23.[3] These cytokines activate signaling cascades that lead to the expression and activation of RORγt.[6] RORγt then drives the transcription of genes encoding for key pro-inflammatory cytokines, such as IL-17A and IL-17F. This compound intervenes at this critical juncture by inhibiting RORγt, thus halting the downstream inflammatory cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Review: S18-000003, a Potent and Selective RORγt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, mechanism of action, and experimental evaluation of S18-000003, a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are key mediators of several autoimmune and inflammatory diseases.[1] Inhibition of RORγt represents a promising therapeutic strategy for these conditions.

Core Data Presentation: RORγt Binding Affinity of this compound

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound against human and mouse RORγt, as well as its selectivity over other ROR family members.

| Assay Type | Target | Metric | Value | Reference |

| Competitive Binding Assay | Human RORγt | IC50 | <30 nM | [2] |

| Cell-Based GAL4 Promoter Reporter Assay | Human RORγt | IC50 | 29 nM (0.029 µM) | [2][3][4] |

| Cell-Based GAL4 Promoter Reporter Assay | Mouse RORγt | IC50 | 340 nM (0.34 µM) | [2][3] |

| Th17 Cell Differentiation Assay | Human Naive CD4+ T cells | IC50 | 13 nM (0.024 µM) | [2][3][4] |

| Th17 Cell Differentiation Assay | Mouse Splenic Naive CD4+ T cells | IC50 | 200 nM (0.20 µM) | [2][3] |

| Selectivity Profile | ||||

| Assay Type | Target | Metric | Value | Reference |

| Not Specified | Other ROR family members | IC50 | >10 µM | [2][3] |

Mechanism of Action and Signaling Pathway

This compound functions as a RORγt antagonist, inhibiting its transcriptional activity. RORγt is a key regulator of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] By binding to RORγt, this compound prevents the recruitment of co-activators necessary for the transcription of target genes, thereby suppressing the Th17 inflammatory pathway.[4] This targeted inhibition of the IL-17 pathway is the primary mechanism through which this compound exerts its anti-inflammatory effects.[3][5]

Experimental Protocols

Detailed methodologies for the key assays cited are provided below. These protocols are representative of the techniques used to characterize RORγt inhibitors like this compound.

RORγt Competitive Binding Assay (Representative Protocol)

This assay quantifies the ability of a test compound to compete with a known ligand for binding to the RORγt ligand-binding domain (LBD).

-

Reagents and Materials:

-

Recombinant human RORγt-LBD

-

Fluorescently labeled RORγt ligand (e.g., 25-hydroxycholesterol)

-

Test compound (this compound)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

Add a fixed concentration of RORγt-LBD and the fluorescently labeled ligand to each well of the microplate.

-

Add the diluted test compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Measure the fluorescence polarization or a similar signal to determine the amount of labeled ligand bound to the receptor.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Cell-Based GAL4 Reporter Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit RORγt-mediated gene transcription in a cellular context.

-

Reagents and Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmid for a chimeric RORγt protein (RORγt-LBD fused to the GAL4 DNA-binding domain)

-

Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)

-

Transfection reagent

-

Cell culture medium

-

Luciferase assay reagent

-

Test compound (this compound)

-

-

Procedure:

-

Co-transfect the cells with the RORγt expression plasmid and the luciferase reporter plasmid.

-

Plate the transfected cells in 96-well plates and allow them to adhere.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the test compound concentration.

-

Human Th17 Cell Differentiation Assay (Representative Protocol)

This assay assesses the impact of a compound on the differentiation of naive CD4+ T cells into Th17 cells.

-

Reagents and Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naive CD4+ T cell isolation kit

-

Cell culture medium (e.g., RPMI-1640) supplemented with FBS, antibiotics, and cytokines

-

Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23)

-

Anti-CD3 and anti-CD28 antibodies

-

Test compound (this compound)

-

Flow cytometry antibodies (anti-CD4, anti-IL-17A)

-

Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

-

-

Procedure:

-

Isolate naive CD4+ T cells from human PBMCs.

-

Culture the naive T cells in plates coated with anti-CD3 and anti-CD28 antibodies.

-

Add the Th17 differentiation-inducing cytokines and a serial dilution of the test compound to the cultures.

-

Incubate the cells for a specified period (e.g., 5-7 days).

-

Restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for the final few hours of culture.

-

Harvest the cells and perform intracellular staining for CD4 and IL-17A.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

-

Calculate the IC50 value by plotting the percentage of inhibition of Th17 differentiation against the logarithm of the test compound concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a RORγt inhibitor like this compound.

References

- 1. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

S18-000003: A Comprehensive Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

S18-000003 is a potent and selective inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation and function of T-helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases, particularly psoriasis.[1] This technical guide provides a detailed overview of the target selectivity profile of this compound, including its in vitro and in vivo activity, supported by comprehensive experimental protocols and visual diagrams of the underlying mechanisms and workflows.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Species | IC50 | Reference |

| RORγt | Competitive Binding Assay | Human | < 30 nM | [2] |

| RORγt | GAL4 Promoter Reporter Assay | Human | 29 nM | [1][3] |

| RORγt | GAL4 Promoter Reporter Assay | Mouse | 340 nM | [1] |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Species | IC50 | Reference |

| RORα | Not Specified | Not Specified | > 10 µM | [1][4] |

| RORβ | Not Specified | Not Specified | > 10 µM | [1][4] |

Table 3: Cellular Activity of this compound

| Assay | Cell Type | Species | IC50 | Reference |

| Th17 Cell Differentiation | Naïve CD4+ T cells | Human | 13 nM | [3] |

| Th17 Cell Differentiation | Naïve CD4+ T cells | Mouse | 200 nM | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

RORγt Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a known ligand for binding to the RORγt ligand-binding domain (LBD).

-

Materials:

-

Recombinant human RORγt-LBD

-

Radiolabeled RORγt ligand (e.g., 25-hydroxycholesterol)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 5 mM DTT)

-

Scintillation fluid

-

96-well filter plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the RORγt-LBD, radiolabeled ligand, and varying concentrations of this compound or vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow binding to reach equilibrium.

-

Transfer the contents of the plate to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.

-

Allow the filter plate to dry, and then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition of radioligand binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

RORγt GAL4 Promoter Reporter Assay

This cell-based assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.

-

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Expression vector for a GAL4 DNA-binding domain fused to the RORγt-LBD (GAL4-RORγt-LBD)

-

Reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)

-

Transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect HEK293 cells with the GAL4-RORγt-LBD expression vector and the GAL4-luciferase reporter vector.

-

After transfection, plate the cells in a 96-well plate and allow them to recover.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and add luciferase assay reagent to each well.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of RORγt-mediated transcription at each concentration of this compound and determine the IC50 value.

-

In Vitro Th17 Cell Differentiation Assay

This assay assesses the effect of a compound on the differentiation of naïve T cells into Th17 cells.

-

Materials:

-

Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β).

-

Anti-CD3 and anti-CD28 antibodies.

-

Cell culture medium and supplements.

-

This compound.

-

Flow cytometer and antibodies for intracellular staining of IL-17A.

-

-

Procedure:

-

Culture naïve CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies.

-

Add the Th17 differentiation-inducing cytokines to the culture medium.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Culture the cells for 3-5 days.

-

Restimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin) for the final 4-6 hours of culture.

-

Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing cells by flow cytometry.

-

Calculate the IC50 value for the inhibition of Th17 cell differentiation.

-

In Vivo Psoriasis Models

This model utilizes transgenic mice that overexpress a constitutively active form of Stat3 in keratinocytes, making them susceptible to developing psoriasis-like lesions upon topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

Animals: K14.Stat3C transgenic mice.

-

Induction of Psoriasis:

-

Apply a solution of TPA (e.g., 2.5 μg in acetone) to the shaved dorsal skin and/or ears of the mice daily or every other day for a specified period (e.g., 5-7 days).

-

-

Treatment:

-

Administer this compound topically or orally at various doses.

-

A vehicle control group should be included.

-

-

Endpoint Analysis:

-

Macroscopic scoring: Evaluate the severity of skin lesions based on erythema, scaling, and thickness.

-

Histology: Collect skin samples for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α) in skin homogenates by ELISA or qPCR.

-

This model involves the intradermal injection of recombinant IL-23 to induce a localized inflammatory response that mimics key aspects of psoriasis.

-

Animals: C57BL/6 mice or other suitable strain.

-

Induction of Inflammation:

-

Inject recombinant mouse IL-23 (e.g., 500 ng in PBS) intradermally into the ear or shaved dorsal skin daily for a specified period (e.g., 4-5 days).

-

-

Treatment:

-

Administer this compound orally or by another systemic route at various doses.

-

A vehicle control group should be included.

-

-

Endpoint Analysis:

-

Ear thickness measurement: Use a digital caliper to measure ear thickness daily.

-

Histology: Collect ear or skin tissue for H&E staining to assess inflammation and epidermal changes.

-

Gene expression analysis: Analyze the expression of psoriasis-related genes in the tissue by qPCR.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and the general workflows of the described experiments.

Caption: RORγt signaling pathway in Th17 cell differentiation.

References

- 1. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. probechem.com [probechem.com]

An In-depth Technical Guide on the Regulation of Th17 Cell Differentiation by S18-000003

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). While crucial for host defense against certain pathogens, dysregulated Th17 responses are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of Th17 cells is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a prime therapeutic target for the development of novel immunomodulatory agents. This technical guide provides a comprehensive overview of S18-000003, a potent and selective small molecule inhibitor of RORγt, and its role in the regulation of Th17 cell differentiation. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways and experimental workflows.

Introduction to Th17 Cell Differentiation

The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu. In humans, the combination of Transforming Growth Factor-beta (TGF-β), Interleukin-6 (IL-6), IL-1β, and IL-23 is critical for inducing Th17 differentiation[1]. In mice, TGF-β and IL-6 are the primary initiating cytokines[1][2]. This cytokine signaling converges on the activation of the signal transducer and activator of transcription 3 (STAT3), which in turn induces the expression of RORγt.

RORγt is the master transcriptional regulator of Th17 cell differentiation and function[3][4]. It directly binds to the promoter regions of genes encoding key Th17-associated molecules, including IL-17A, IL-17F, IL-21, and the IL-23 receptor (IL-23R), thereby driving their expression and establishing the Th17 phenotype[5]. Given its central role, the inhibition of RORγt presents a highly attractive strategy for the therapeutic suppression of pathogenic Th17 responses.

This compound: A Potent and Selective RORγt Inhibitor

This compound is a potent, selective, and orally active small molecule inhibitor of RORγt[6][7]. It has been shown to effectively suppress Th17 cell differentiation and function both in vitro and in vivo, highlighting its potential as a therapeutic agent for Th17-mediated autoimmune diseases such as psoriasis[3][6][7].

Mechanism of Action

This compound functions as a direct antagonist of RORγt[3]. By binding to the ligand-binding domain of RORγt, it prevents the recruitment of co-activators necessary for transcriptional activation. This leads to the inhibition of RORγt-mediated gene transcription, ultimately suppressing the production of IL-17 and other pro-inflammatory cytokines that define the Th17 cell lineage[3].

dot

Caption: this compound inhibits RORγt, blocking IL-17 gene transcription.

Quantitative Data on Efficacy

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

| Assay | Species | Target | IC50 | Reference |

| Competitive Binding Assay | Human | RORγt | <30 nM | [6] |

| GAL4 Promoter Reporter Assay | Human | RORγt | 29 nM | [3] |

| GAL4 Promoter Reporter Assay | Mouse | RORγt | 340 nM | [7] |

| Th17 Cell Differentiation | Human | Naïve CD4+ T cells | 13 nM | [3] |

| Th17 Cell Differentiation | Mouse | Splenic Naïve CD4+ T cells | 200 nM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration | Dosing | Effect | Reference |

| IL-23-treated mice | Oral | 30-100 mg/kg | Dose-dependent inhibition of IL-17 production in the skin | [6] |

| TPA-induced K14.Stat3C transgenic mice (Psoriasis model) | Topical | 0.1-8% (100 µL, once daily for 14 days) | Amelioration of psoriasis-like lesions | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Human Th17 Cell Differentiation Assay

Objective: To assess the dose-dependent effect of this compound on the differentiation of human naïve CD4+ T cells into Th17 cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human anti-CD3 and anti-CD28 antibodies (plate-bound)

-

Recombinant human IL-1β, IL-6, IL-23, and TGF-β

-

This compound (dissolved in DMSO)

-

Intracellular cytokine staining kit (for IL-17A)

-

Flow cytometer

Protocol:

-

Isolate naïve CD4+ T cells from human PBMCs according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate with PBS.

-

Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Add the Th17 polarizing cytokines: IL-1β (e.g., 10 ng/mL), IL-6 (e.g., 20 ng/mL), IL-23 (e.g., 20 ng/mL), and TGF-β (e.g., 5 ng/mL).

-

Add this compound at various concentrations (e.g., 0.003 - 0.3 µM) or vehicle control (DMSO).

-

Culture the cells for 7 days at 37°C in a 5% CO2 incubator.

-

On day 7, restimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform intracellular staining for IL-17A according to the manufacturer's protocol.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

RORγt GAL4 Promoter Reporter Assay

Objective: To determine the direct inhibitory effect of this compound on RORγt transcriptional activity.

Materials:

-

HEK293T cells

-

Expression vector for GAL4 DNA-binding domain fused to the RORγt ligand-binding domain (GAL4-RORγt)

-

Reporter vector containing a GAL4 upstream activation sequence (UAS) driving firefly luciferase expression

-

Control vector with a constitutively expressed Renilla luciferase for normalization

-

Lipofectamine or other transfection reagent

-

This compound (dissolved in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the GAL4-RORγt expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the IC50 value of this compound.

Visualization of Pathways and Workflows

Th17 Cell Differentiation Signaling Pathway

dot

Caption: Cytokine signaling induces RORγt, driving Th17 differentiation.

Experimental Workflow for this compound Evaluation

dot

Caption: Workflow for evaluating this compound from in vitro to in vivo.

Conclusion

This compound is a promising therapeutic candidate that potently and selectively inhibits the master transcriptional regulator of Th17 cells, RORγt. By effectively suppressing Th17 cell differentiation and the production of pro-inflammatory cytokines, this compound demonstrates significant potential for the treatment of a range of autoimmune and inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and develop RORγt inhibitors as a novel class of immunomodulatory therapeutics. The continued exploration of compounds like this compound holds the key to delivering new and effective treatments for patients suffering from Th17-mediated diseases.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes [jove.com]

- 6. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

- 7. imavita.com [imavita.com]

In-Depth Technical Guide: In Vitro Characterization of S18-000003, a Potent and Selective RORγt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S18-000003 is a potent, selective, and orally active inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] As the master transcription factor for T-helper 17 (Th17) cells, RORγt is a key driver of interleukin-17 (IL-17) production, a cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2][3] this compound effectively suppresses RORγt activity, leading to the inhibition of Th17 cell differentiation and a reduction in IL-17 secretion.[1][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activities, cellular effects, and the detailed methodologies employed in its evaluation.

RORγt Signaling Pathway and Mechanism of Action

RORγt plays a pivotal role in the differentiation of naïve CD4+ T cells into Th17 cells.[2] Upon activation by cytokines such as IL-6 and TGF-β, the transcription factor STAT3 is activated and promotes the expression of RORγt.[2] RORγt then translocates to the nucleus and, in conjunction with other factors, binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, initiating their transcription.[2] this compound exerts its function by acting as an antagonist to RORγt, thereby inhibiting the transcription of these pro-inflammatory cytokines.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]

An In-Depth Technical Guide to S18-000003 (CAS: 2068119-11-7): A Potent and Selective RORγt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S18-000003 is a potent, selective, and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a key transcription factor for the differentiation and function of T-helper 17 (Th17) cells, RORγt is a prime therapeutic target for a variety of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to support further research and development efforts.

Introduction

The T-helper 17 (Th17) cell lineage and its signature cytokine, Interleukin-17 (IL-17), are central to the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt. Consequently, the development of small molecule inhibitors targeting RORγt has become a highly attractive strategy for the treatment of these debilitating conditions.

This compound (CAS: 2068119-11-7) has emerged as a potent and selective inhibitor of RORγt.[1][2] This guide summarizes the currently available technical data on this compound, providing a valuable resource for researchers in the fields of immunology and drug discovery.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2068119-11-7[2] |

| Molecular Formula | C26H25F3N2O4S[2] |

| Molecular Weight | 518.55 g/mol [2] |

| Appearance | Solid powder[3] |

| Solubility | Soluble in DMSO (100 mg/mL)[3] |

Biological Activity and Selectivity

This compound demonstrates potent inhibitory activity against human and mouse RORγt in both biochemical and cellular assays. It also exhibits high selectivity for RORγt over other members of the ROR family.

Table 1: In Vitro Bioactivity of this compound

| Assay | Species | IC50 (nM) | Reference(s) |

| RORγt Competitive Binding Assay | Human | <30 | [1] |

| RORγt GAL4 Promoter Reporter Assay | Human | 29 | [4] |

| RORγt GAL4 Promoter Reporter Assay | Mouse | 340 | |

| Th17 Cell Differentiation | Human | 13 | [4] |

| Th17 Cell Differentiation | Mouse | 200 |

Table 2: Selectivity Profile of this compound

| Target | IC50 (µM) | Reference(s) |

| RORα | >10 | |

| RORβ | >10 |

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the transcriptional activity of RORγt. This inhibition prevents the differentiation of naïve CD4+ T cells into pathogenic Th17 cells and subsequently suppresses the production of pro-inflammatory cytokines, most notably IL-17. The reduction in IL-17 levels alleviates the inflammatory cascade characteristic of autoimmune diseases like psoriasis.

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound has been demonstrated in preclinical animal models of psoriasis. Both oral and topical administration have been shown to be effective in reducing skin inflammation.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value | Reference(s) |

| Oral Bioavailability (%) | p.o. | 1 | 54.5 | [1] |

| Cmax (ng/mL) | p.o. | 1 | 185 | [1] |

| Tmax (h) | p.o. | 4 | 4 | [1] |

| AUC (ng·h/mL) | p.o. | 1 | 2110 | [1] |

| Half-life (h) | i.v. | 0.5 | 3.2 | [1] |

| AUC (ng·h/mL) | i.v. | 0.5 | 1930 | [1] |

| CLtot (mL/min/kg) | i.v. | 0.5 | 4.33 | [1] |

| Vdss | i.v. | 0.5 | - | [1] |

Note: Specific Vdss value was not provided in the search results.

Experimental Protocols

The following are representative protocols for key assays used to characterize this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

RORγt Competitive Binding Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the RORγt ligand-binding domain (LBD).

Materials:

-

RORγt-LBD, GST-tagged

-

LanthaScreen™ Tb-anti-GST Antibody

-

LanthaScreen™ Fluorescent Tracer

-

Test compound (this compound)

-

Assay buffer (e.g., HEPES, pH 7.5, with NaCl, MgCl2, and BSA)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, followed by the RORγt-LBD and the fluorescent tracer.

-

Add the Tb-anti-GST antibody.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

Calculate the emission ratio (520/495) and plot the results against the compound concentration to determine the IC50 value.

Human Th17 Cell Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naïve CD4+ T cell isolation kit

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)

-

Neutralizing antibodies (e.g., anti-IFN-γ, anti-IL-4)

-

RPMI-1640 medium with supplements

-

Test compound (this compound)

-

Flow cytometry antibodies (anti-CD4, anti-IL-17A)

Procedure:

-

Isolate naïve CD4+ T cells from human PBMCs.

-

Activate the cells with anti-CD3/CD28 antibodies in a culture plate.

-

Add the Th17 polarizing cytokine cocktail and neutralizing antibodies.

-

Add the test compound at various concentrations.

-

Culture the cells for 5-7 days.

-

Restimulate the cells with PMA/Ionomycin and a protein transport inhibitor for the final 4-6 hours.

-

Stain the cells for surface CD4 and intracellular IL-17A.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

-

Calculate the IC50 for the inhibition of Th17 differentiation.

In Vivo Mouse Model of Psoriasis (IL-23-Induced)

This model assesses the in vivo efficacy of this compound in a psoriasis-like skin inflammation model.

Materials:

-

BALB/c or C57BL/6 mice

-

Recombinant mouse IL-23

-

Test compound (this compound) formulated for oral or topical administration

-

Calipers for ear thickness measurement

Procedure:

-

Administer the test compound to the mice via the desired route (e.g., oral gavage).

-

After a specified pretreatment time, inject recombinant mouse IL-23 intradermally into the ear pinna.

-

Continue daily or every-other-day injections of IL-23 and administration of the test compound for the duration of the study (typically 4-14 days).

-

Measure ear thickness daily using calipers.

-

At the end of the study, euthanize the mice and collect ear tissue for histological analysis and cytokine measurement.

Safety and Toxicology

This compound has been reported to have a low risk of thymic aberrations, a potential concern for RORγt inhibitors due to the role of RORγt in thymocyte development.[5] Topical administration in mouse models of psoriasis did not lead to significant changes in the thymus.[5]

Conclusion

This compound is a promising RORγt inhibitor with potent and selective activity, as well as favorable in vivo efficacy and pharmacokinetic properties. The data presented in this technical guide support its potential as a therapeutic agent for the treatment of Th17-mediated autoimmune diseases. The provided experimental protocols offer a foundation for further investigation and development of this and similar compounds.

References

S18-000003: An In-Depth Technical Guide for Researchers

An overview of the potent and selective RORγt inhibitor, S18-000003, detailing its safety, handling, and biological activity. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a potent, selective, and orally active antagonist of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are key mediators of inflammation in several autoimmune diseases.[1] By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, primarily Interleukin-17 (IL-17), making it a significant compound for research in autoimmune and inflammatory conditions, particularly psoriasis.[2][3]

Safety Data Sheet and Handling

A comprehensive understanding of the safety and handling procedures for this compound is paramount for its use in a research setting.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Handling and Storage

Handling:

-

Avoid inhalation, and contact with eyes and skin.

-

Use only in areas with appropriate exhaust ventilation.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke when using this product.

-

Wash skin thoroughly after handling.

Storage:

-

Keep the container tightly sealed in a cool, well-ventilated area.

-

Protect from direct sunlight and sources of ignition.

-

Store the powder form at -20°C and in solvent at -80°C.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Promptly call a physician. |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |

| Inhalation | Relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |

Personal Protective Equipment

-

Eye/Face Protection: Safety goggles with side shields.

-

Hand Protection: Protective gloves.

-

Skin and Body Protection: Impervious clothing.

-

Respiratory Protection: A suitable respirator should be used.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₂₅F₃N₂O₄S |

| Molecular Weight | 518.55 |

| CAS Number | 2068119-11-7 |

Biological Activity and Pharmacokinetics

This compound demonstrates potent and selective inhibition of RORγt, leading to significant anti-inflammatory effects.

In Vitro Activity

| Assay | Species | IC₅₀ |

| Competitive Binding Assay (RORγt) | Human | <30 nM[4] |

| GAL4 Promoter Reporter Assay (RORγt) | Human | 29 nM[4] |

| GAL4 Promoter Reporter Assay (RORγt) | Mouse | 340 nM[4] |

| Th17 Cell Differentiation | Human (from naive CD4⁺ T cells) | 24 nM[4] |

| Th17 Cell Differentiation | Mouse (from splenic naive CD4⁺ T cells) | 200 nM[4] |

This compound shows high selectivity for RORγt over other ROR family members (IC₅₀ >10 μM). It dose-dependently reduces IL-17 production in human peripheral blood mononuclear cells (PBMCs) and IL-17 and IL-22 production in PBMCs from psoriatic mice.[4]

In Vivo Pharmacokinetics (in rats)

| Parameter | Value (0.5 mg/kg, i.v.) | Value (1 mg/kg, p.o.) |

| Half-life (t₁/₂) | 3.2 h[4] | - |

| AUC | 1930 ng·h/mL[4] | 2110 ng·h/mL[4] |

| Total Clearance (CLtot) | 4.33 mL/min/kg[4] | - |

| Volume of Distribution (Vdss) | - | - |

| Oral Bioavailability | - | 54.5% |

| Cₘₐₓ | - | 185 ng/mL[4] |

| Tₘₐₓ | - | 4 h[4] |

In Vivo Efficacy

-

IL-23-Treated Mice: Oral administration of this compound (30-100 mg/kg) dose-dependently inhibits IL-17 production in the skin.[4]

-

TPA-Induced Psoriasis Mouse Model (K14.Stat3C transgenic mice): Topical administration of this compound (0.1-8%) ameliorates psoriasis-like lesions with a low risk of thymic aberrations.[4][3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for relevant experimental procedures.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Mouse Naive CD4+ T Cell Isolation and Th17 Differentiation

This protocol describes the differentiation of naive CD4+ T cells isolated from mouse spleens into Th17 cells, a process that this compound is expected to inhibit.[5][6][7][8][9]

Materials:

-

Spleen and lymph nodes from C57BL/6 mice

-

RPMI 1640 medium with L-glutamine, penicillin-streptomycin, and 10% FBS

-

Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

-

96-well culture plates

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant mouse TGF-β and IL-6

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

This compound

-

Cell stimulation cocktail (e.g., PMA and ionomycin)

-

Flow cytometry staining buffers and antibodies (anti-CD4, anti-IL-17, anti-RORγt)

-

ELISA kit for mouse IL-17

Procedure:

-

Cell Isolation:

-

Aseptically harvest the spleen and lymph nodes from a mouse.

-

Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

-

Isolate naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions. Purity should be >90%.

-

-

Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 (e.g., 2.5 µg/mL) and anti-CD28 (e.g., 2.0 µg/mL) antibodies overnight at 4°C. Wash the plate with PBS before use.[10]

-

Resuspend the isolated naive CD4+ T cells in complete RPMI medium.

-

Add the cells to the coated plate at a density of 2 x 10⁵ cells/well.

-

To induce Th17 differentiation, add TGF-β (e.g., 5 ng/mL) and IL-6 (e.g., 20 ng/mL).[9]

-

To prevent differentiation into other T helper subsets, add anti-IFN-γ and anti-IL-4 antibodies.[10]

-

Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Analysis of Th17 Differentiation:

-

Flow Cytometry:

-

Restimulate the cells with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Stain the cells for surface markers (e.g., CD4).

-

Fix and permeabilize the cells.

-

Perform intracellular staining for IL-17 and the transcription factor RORγt.

-

Analyze the percentage of IL-17+ and RORγt+ cells within the CD4+ population by flow cytometry.

-

-

ELISA:

-

Collect the cell culture supernatants before restimulation.

-

Measure the concentration of secreted IL-17 using a specific ELISA kit according to the manufacturer's protocol.

-

-

IL-17 Production Assay in Human PBMCs

This assay measures the effect of this compound on IL-17 production in stimulated human peripheral blood mononuclear cells (PBMCs).[11][12]

Materials:

-

Human PBMCs isolated from whole blood via Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 medium with L-glutamine, penicillin-streptomycin, and 10% FBS.

-

Phytohaemagglutinin (PHA) or PMA and ionomycin for stimulation.

-

This compound.

-

ELISA kit for human IL-17A.

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Resuspend PBMCs in complete RPMI medium at a concentration of 2 x 10⁶ cells/mL.

-

Plate the cells in a 96-well plate.

-

Add this compound at desired concentrations.

-

Stimulate the cells with PHA (e.g., 5 µg/mL) or a combination of PMA (e.g., 20 ng/mL) and ionomycin (e.g., 1 µg/mL).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-17A in the supernatants using an ELISA kit.

In Vivo Psoriasis-like Mouse Model

This compound has been shown to be effective in animal models of psoriasis.[4] Two common models are the IL-23-induced and the TPA-induced models.

a) IL-23-Induced Psoriasis Model:

-

Animals: C57BL/6 mice.

-

Procedure:

-

Administer intradermal injections of recombinant mouse IL-23 into the ear or dorsal skin daily for a set period (e.g., 4 days).

-

Administer this compound orally (p.o.) at desired doses (e.g., 30-100 mg/kg) daily.

-

Monitor and measure skin inflammation, typically by ear thickness or clinical scoring of erythema, scaling, and induration.

-

At the end of the experiment, collect skin tissue for histological analysis (H&E staining) and for measuring IL-17 levels by qPCR or ELISA.

-

b) TPA-Induced Psoriasis Model in K14.Stat3C Transgenic Mice: [3][13][14][15][16][17][18]

-

Animals: K14.Stat3C transgenic mice, which are genetically predisposed to developing psoriasis-like skin lesions.

-

Procedure:

-

Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear or dorsal skin of the mice several times a week for a number of weeks to induce psoriatic lesions.

-

Topically or orally administer this compound at various concentrations.

-

Monitor and quantify the severity of the skin lesions.

-

Collect skin and lymphoid tissues for histological and immunological analysis as described for the IL-23 model.

-

This guide provides a comprehensive overview of the technical information available for this compound, intended to facilitate its safe and effective use in a research context. Researchers should always consult the most recent safety data sheets and relevant literature before commencing any experimental work.

References

- 1. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes [jove.com]

- 9. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]

- 12. Th17 cell frequency and IL-17A concentrations in peripheral blood mononuclear cells and vitreous fluid from patients with diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TPA induction leads to a Th17-like response in transgenic K14/VEGF mice: a novel in vivo screening model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kochi-u.ac.jp [kochi-u.ac.jp]

- 15. stat3-links-activated-keratinocytes-and-immunocytes-required-for-development-of-psoriasis-in-a-novel-transgenic-mouse-model - Ask this paper | Bohrium [bohrium.com]

- 16. Effect of 12-O-tetradecanoylphorbol-13-acetate-induced psoriasis-like skin lesions on systemic inflammation and atherosclerosis in hypercholesterolaemic apolipoprotein E deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: S18-000003 In Vitro Th17 Differentiation Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro Th17 differentiation assay to evaluate the inhibitory activity of S18-000003, a potent and selective retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor.

Introduction

T helper 17 (Th17) cells are a subset of CD4+ effector T cells critical in mediating immune responses against extracellular pathogens and fungi. However, their dysregulation is also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu and is dependent on the master transcription factor, RORγt. This compound is a potent, selective, and orally active inhibitor of RORγt, which has been shown to suppress Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17.[1][2][3] This application note provides a comprehensive protocol to assess the in vitro efficacy of this compound on human Th17 cell differentiation.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Species | IC50 Value | Assay Type |

| RORγt Inhibition | Human | <30 nM | Competitive Binding Assay[2][3] |

| RORγt-dependent Transactivation | Human | 0.029 µM (29 nM) | GAL4 Promoter Reporter Assay[2] |

| RORγt-dependent Transactivation | Mouse | 0.34 µM (340 nM) | GAL4 Promoter Reporter Assay[2][3] |

| Th17 Cell Differentiation | Human | 0.024 µM (24 nM) | Naïve CD4+ T cell differentiation[2] |

| Th17 Cell Differentiation | Mouse | 0.20 µM (200 nM) | Splenic naïve CD4+ T cell differentiation[2][3] |

| IL-17 Production | Human PBMCs | 0.03-1 µM | Cytokine Production Assay[2] |

| IL-17 and IL-22 Production | Psoriatic Mouse PBMCs | 0.1-3 µM | Cytokine Production Assay[2] |

Experimental Protocols

Principle:

This protocol describes the isolation of human naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into Th17 cells in the presence of a specific cytokine cocktail. The inhibitory effect of this compound on this differentiation process is quantified by measuring the frequency of IL-17-producing cells using flow cytometry and the concentration of secreted IL-17 in the culture supernatant by ELISA.

Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

L-Glutamine

-

2-Mercaptoethanol

-

Human Anti-CD3 Antibody (plate-bound)

-

Human Anti-CD28 Antibody (soluble)

-

Recombinant Human IL-6[4]

-

Recombinant Human TGF-β1[4]

-

Recombinant Human IL-23[4]

-

Anti-IFN-γ Antibody[4]

-

Anti-IL-4 Antibody[4]

-

This compound (MedChemExpress, Selleck Chemicals)

-

DMSO (vehicle control)

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

-

Flow Cytometry Staining Buffer

-

Fixation/Permeabilization Buffer

-

Fluorochrome-conjugated antibodies: Anti-Human CD4, Anti-Human IL-17A

-

Human IL-17A ELISA Kit

-

96-well cell culture plates (flat-bottom)

Protocol:

Day 0: Isolation of Naïve CD4+ T Cells and Culture Initiation

-

Isolate PBMCs from fresh human blood using density gradient centrifugation.

-

Isolate naïve CD4+ T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.

-

Wash the plate three times with sterile PBS to remove unbound antibody.

-

Prepare the Th17 differentiation medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol.

-

Add the Th17 polarizing cytokine cocktail to the differentiation medium:

-

Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the culture should be less than 0.1%. Include a vehicle control (DMSO only).

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the prepared wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-6 days.

Day 3-6: Restimulation and Analysis

For Flow Cytometry Analysis:

-

Approximately 4-6 hours before harvesting, restimulate the cells by adding PMA (20-50 ng/mL) and Ionomycin (1 µg/mL) to the culture.[5]

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4 hours of incubation to trap intracellular cytokines.

-

Harvest the cells and wash with staining buffer.

-

Perform cell surface staining with an anti-CD4 antibody.

-

Fix and permeabilize the cells using a fixation/permeabilization kit.

-

Perform intracellular staining with an anti-IL-17A antibody.[5]

-

Analyze the cells by flow cytometry, gating on the CD4+ population to determine the percentage of IL-17A+ cells.

For ELISA Analysis:

-

Prior to restimulation for flow cytometry, carefully collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's protocol.

Visualizations

Caption: Experimental workflow for the in vitro Th17 differentiation assay.

Caption: Simplified signaling pathway of Th17 differentiation and RORγt inhibition.

References

Application Notes and Protocols: S18-000003 Dose-Response in Primary T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

S18-000003 is a potent and selective, orally active inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma-t (RORγt).[1][2] RORγt is a master transcription factor that governs the differentiation and function of T-helper 17 (Th17) cells, a subset of T cells implicated in the pathology of various autoimmune diseases.[3][4] By inhibiting RORγt, this compound effectively suppresses the Th17/Interleukin-17 (IL-17) pathway, making it a promising therapeutic candidate for conditions such as psoriasis.[2][5] These application notes provide a detailed overview of the dose-response characteristics of this compound in primary T cells, along with relevant experimental protocols and pathway diagrams.

Data Presentation: Dose-Response of this compound

The following tables summarize the in vitro potency of this compound across various assays targeting RORγt activity and Th17 cell function.

Table 1: this compound Inhibitory Activity on RORγt

| Assay Type | Target | Species | IC50 | Reference |

| Competitive Binding Assay | RORγt | Human | <30 nM | [1] |

| GAL4 Promoter Reporter Assay | RORγt-dependent transactivation | Human | 0.029 µM (29 nM) | [1][5] |

| GAL4 Promoter Reporter Assay | RORγt-dependent transactivation | Mouse | 0.34 µM (340 nM) | [1][2] |

Table 2: this compound Functional Activity in Primary T Cells and PBMCs

| Assay Type | Effect | Cell Type | Species | IC50 | Concentration Range | Duration | Reference |

| Th17 Cell Differentiation | Inhibition | Naive CD4+ T cells | Human | 0.024 µM (24 nM) | 0.003-0.3 µM | 7 days | [1] |

| Th17 Cell Differentiation | Inhibition | Naive CD4+ T cells | Mouse | 0.20 µM (200 nM) | 0.1-3 µM | 4 days | [1][2] |

| IL-17 Production | Reduction | PBMCs | Human | Not specified | 0.03-1 µM | 3 days | [1] |

| IL-17 and IL-22 Production | Reduction | PBMCs | Psoriatic Mice | Not specified | 0.1-3 µM | 3 days | [1] |

Signaling Pathway

The diagram below illustrates the signaling pathway through which this compound exerts its effects on T cells. RORγt is a key transcription factor for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17.[3][4] this compound acts as an antagonist to RORγt, thereby inhibiting this pathway.

Caption: RORγt signaling pathway inhibition by this compound in T cells.

Experimental Protocols

The following are generalized protocols for assessing the dose-response of this compound in primary T cells, based on the assays mentioned in the literature.

Isolation and Culture of Primary Human Naive CD4+ T Cells

-

Objective: To isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) for subsequent differentiation assays.

-

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant human cytokines for Th17 differentiation (e.g., IL-1β, IL-6, IL-23, TGF-β)

-

Anti-CD3 and Anti-CD28 antibodies

-

-

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate naive CD4+ T cells from PBMCs using a negative selection kit (e.g., RosetteSep™).

-

Culture the isolated naive CD4+ T cells in complete RPMI-1640 medium.

-

Th17 Differentiation Assay

-

Objective: To determine the IC50 of this compound for the inhibition of human naive CD4+ T cell differentiation into Th17 cells.

-

Protocol:

-

Coat a 96-well plate with anti-CD3 antibodies.

-

Seed the isolated naive CD4+ T cells in the pre-coated plate.

-

Add anti-CD28 antibodies and a cocktail of Th17-polarizing cytokines to the cell culture.

-

Add this compound at various concentrations (e.g., in a serial dilution from 0.001 to 10 µM). Include a DMSO vehicle control.

-

Incubate the cells for 6-7 days.

-

After incubation, analyze the percentage of Th17 cells (e.g., CD4+IL-17A+) using flow cytometry.

-

Alternatively, collect the supernatant to measure IL-17A concentration by ELISA.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Cytokine Production Assay in PBMCs

-

Objective: To measure the effect of this compound on IL-17 and IL-22 production in activated PBMCs.

-

Protocol:

-

Isolate PBMCs from human or mouse peripheral blood.

-

Seed the PBMCs in a 96-well plate.

-

Stimulate the cells with appropriate activators (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).

-

Treat the cells with a dose range of this compound (e.g., 0.01 to 10 µM) or a vehicle control.

-

Incubate for 3 days.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-17 and IL-22 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Determine the dose-dependent inhibition of cytokine production.

-

Experimental Workflow

The following diagram outlines the general workflow for determining the dose-response curve of this compound in primary T cells.

Caption: Workflow for this compound dose-response analysis in T cells.

Conclusion

This compound demonstrates potent and selective inhibition of RORγt, leading to a dose-dependent reduction in Th17 cell differentiation and the production of associated pro-inflammatory cytokines. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in T-cell-mediated autoimmune and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S18-000003: A Topical RORγt Inhibitor for Skin Inflammation

References

- 1. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for S18-000003: Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the oral bioavailability and pharmacokinetic profile of S18-000003, a potent and selective inhibitor of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). The accompanying protocols detail the methodologies for conducting pharmacokinetic studies in a preclinical rat model.

Introduction

This compound is an orally active RORγt inhibitor with potential therapeutic applications in autoimmune diseases such as psoriasis.[1][2] Understanding its pharmacokinetic properties is crucial for designing and interpreting preclinical and clinical studies. This document summarizes the key pharmacokinetic parameters of this compound in rats and provides detailed protocols for oral and intravenous administration, as well as bioanalytical methods for its quantification in plasma.

Data Presentation

The pharmacokinetic parameters of this compound in rats following intravenous and oral administration are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Units |

| Dose | 0.5 | mg/kg |

| Half-life (t½) | 3.2 | h |

| Area Under the Curve (AUC) | 1930 | ng·h/mL |

| Total Clearance (CLtot) | 4.33 | mL/min/kg |

| Volume of Distribution (Vdss) | - | - |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Units |

| Dose | 1 | mg/kg |

| Oral Bioavailability (F) | 54.5 | % |

| Maximum Concentration (Cmax) | 185 | ng/mL |

| Time to Maximum Concentration (Tmax) | 4 | h |

| Area Under the Curve (AUC) | 2110 | ng·h/mL |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol describes the procedures for determining the pharmacokinetic profile of this compound in rats following both oral and intravenous administration.

1. Animals:

-

Species: Male Sprague-Dawley rats.

-

Weight: 250-300 g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.

2. Dosing:

-

Formulation: Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The exact formulation should be optimized for solubility and stability.

-

Oral Administration (PO):

-

Fasting: Fast the rats for approximately 12 hours before dosing, with continued access to water.

-

Dose: Administer this compound at a dose of 1 mg/kg via oral gavage.

-

-

Intravenous Administration (IV):

-

Dose: Administer this compound at a dose of 0.5 mg/kg via a tail vein injection.

-

3. Blood Sampling:

-

Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:

-

IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until bioanalysis.

4. Bioanalysis:

-

Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in rat plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix.

-

LC-MS/MS Conditions:

-

Use a suitable C18 reversed-phase column for chromatographic separation.

-

Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of formic acid) to achieve good peak shape and separation.

-

Use multiple reaction monitoring (MRM) mode for the mass spectrometer to ensure selective detection of this compound and an internal standard.

-

5. Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

-

Parameters to be calculated include: Cmax, Tmax, AUC, t½, CLtot, and Vdss.

-

Oral bioavailability (F) can be calculated using the following formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Mandatory Visualizations

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Caption: Simplified signaling pathway of this compound action.

References

Application Note: Modulation of IL-17 Production by S18-000003, a Selective RORγt Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for treating relevant cell cultures with the selective RORγt inhibitor, S18-000003, and subsequently quantifying the production of Interleukin-17 (IL-17) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2][3] The production of IL-17 is predominantly regulated by T helper 17 (Th17) cells, whose differentiation and function are governed by the master transcription factor, Retinoic acid receptor-related orphan receptor-gamma-t (RORγt).[1][4][5]

This compound is a potent, selective, and orally active inhibitor of RORγt.[6][7] By targeting RORγt, this compound effectively inhibits the differentiation of Th17 cells and consequently suppresses the production of IL-17.[6][7][8] This makes this compound a valuable tool for researchers studying IL-17 mediated inflammation and a potential therapeutic agent for autoimmune disorders.[7][8]

This application note details the experimental workflow for assessing the inhibitory effect of this compound on IL-17 production in cell culture supernatants using a standard sandwich ELISA protocol.

Key Signaling Pathway: RORγt and IL-17 Production

Caption: RORγt signaling pathway leading to IL-17 production and its inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound on RORγt and IL-17 production has been quantified in various cellular and in vivo models. The following table summarizes the key IC50 values.

| Assay Type | Species | Parameter Measured | IC50 Value | Reference |

| Competitive Binding Assay | Human | RORγt Inhibition | <30 nM | [6] |

| GAL4 Promoter Reporter Assay | Human | RORγt-dependent Transactivation | 29 nM | [4][6] |

| GAL4 Promoter Reporter Assay | Mouse | RORγt-dependent Transactivation | 340 nM | [6][7] |

| Th17 Cell Differentiation | Human | Naive CD4+ T cells | 24 nM | [6] |

| Th17 Cell Differentiation | Mouse | Splenic naive CD4+ T cells | 200 nM | [6][7] |

| IL-17 Production | Human | PBMCs | Dose-dependent reduction | [6] |

| IL-17 and IL-22 Production | Mouse | PBMCs from psoriatic mice | Dose-dependent reduction | [6] |

| IL-17 Production | Mouse | IL-23-treated skin | Dose-dependent reduction (oral admin.) | [5][6] |

Experimental Protocol: IL-17 ELISA with this compound Treatment

This protocol outlines the steps for treating a cell culture with this compound and subsequently measuring the IL-17 concentration in the supernatant using a sandwich ELISA kit.

Materials and Reagents

-

This compound (MedChemExpress, HY-119366 or equivalent)

-

Human or Mouse IL-17 ELISA Kit (e.g., R&D Systems Quantikine D1700, Invitrogen KAC1591, or equivalent)[9]

-

Cell Culture Medium (appropriate for your cell type)

-

Cells capable of producing IL-17 (e.g., primary T cells, PBMCs)

-

Reagents for Th17 differentiation (e.g., anti-CD3, anti-CD28, IL-6, TGF-β, IL-23)

-

DMSO (for dissolving this compound)

-

Standard laboratory equipment (pipettes, microplate reader, etc.)

Experimental Workflow

References

- 1. RORγt protein modifications and IL-17-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interleukin 17 - Wikipedia [en.wikipedia.org]

- 3. IL17A interleukin 17A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]

- 8. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human IL-17A ELISA Kit (KAC1591) - Invitrogen [thermofisher.com]

S18-000003 flow cytometry analysis of Th17 cells treated with S18-000003

Application Note: S18-000003

Analysis of Th17 Cell Differentiation and Function using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells implicated in the pathogenesis of multiple autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] The differentiation and function of these cells are critically dependent on the master transcription factor, Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][3] RORγt drives the expression of key Th17 signature cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][4] Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel immunomodulatory drugs.[3][5]

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of RORγt.[3][5] By binding to RORγt, this compound suppresses its transcriptional activity, leading to a reduction in Th17 cell differentiation and a marked decrease in IL-17 production.[3][5][6] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on the in vitro differentiation of human Th17 cells using multi-color flow cytometry.

Principle of the Assay

This assay measures the dose-dependent effect of this compound on the differentiation of naive CD4+ T cells into IL-17A-producing Th17 cells. Naive T cells are cultured under Th17-polarizing conditions in the presence of varying concentrations of this compound. Following the differentiation period, cells are re-stimulated to induce cytokine production, which is trapped intracellularly using a protein transport inhibitor. Flow cytometry is then used to quantify the percentage of CD4+ T cells that express IL-17A, providing a robust measure of the compound's inhibitory efficacy.

Data Presentation